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molecular formula C6H6N2O3S B1460666 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid CAS No. 6314-14-3

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Cat. No. B1460666
M. Wt: 186.19 g/mol
InChI Key: DUBCMCDVRJTNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822451B2

Procedure details

A 250 mL flask was charged with 2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid (11.6 g, 62.5 mmol), toluene (60 mL), thionyl chloride (60 mL, 0.8 mol, 13 eq.), DMF (0.3 mL), and pyridine (1 mL), and the resultant stirred suspension was heated to reflux. The suspension clarified after 30 min. After 3 hours at reflux, the mixture was concentrated in vacuo, and co-evaporated with additional toluene (30 mL). The biphasic brown residue was dissolved in chloroform (100 mL), cooled to 0° C., and DIEA (56 mL, 0.31 mol, 5 eq.) added dropwise over 20 min followed by methanol (12.7 mL, 0.31 mol, 5 eq.) over 5 min. The mixture was warmed to room temperature, and poured into saturated aqueous sodium bicarbonate (350 mL). The organic layer was washed with saturated aqueous ammonium chloride (350 mL), dried (Na2SO4), filtered, and concentrated in vacuo to a brown semi-solid. Overnight drying under high vacuum afforded 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid methyl ester that was taken to the next step without further purification. 1H NMR (500 MHz, CDCl3) □ 7.60 (s, 1H), 3.98 (s, 3H), 2.60 (s, 3H); ESI-MS m/z 218.9 (M+H)+.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
12.7 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:4][C:5](=O)[CH:6]=[C:7]([C:9]([OH:11])=O)[N:8]=1.S(Cl)([Cl:15])=O.CCN(C(C)C)C(C)C.[CH3:26][OH:27].C(=O)(O)[O-].[Na+]>N1C=CC=CC=1.CN(C=O)C.C1(C)C=CC=CC=1>[CH3:26][O:27][C:9]([C:7]1[CH:6]=[C:5]([Cl:15])[N:4]=[C:3]([S:2][CH3:1])[N:8]=1)=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
CSC=1NC(C=C(N1)C(=O)O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
12.7 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resultant stirred suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours at reflux
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The biphasic brown residue was dissolved in chloroform (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous ammonium chloride (350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown semi-solid
CUSTOM
Type
CUSTOM
Details
Overnight drying under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1)Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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